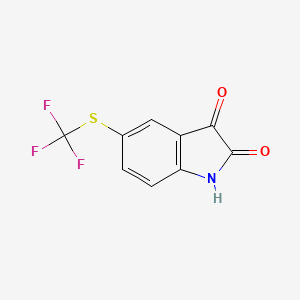

5-(Trifluoromethylthio)indoline-2,3-dione

Description

Properties

IUPAC Name |

5-(trifluoromethylsulfanyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2S/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYVFRLMRWDBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position, yielding the target compound in good yield.

Industrial Production Methods

Industrial production of 5-(Trifluoromethylthio)indoline-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethylthio)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the indoline-2,3-dione core.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a wide range of functionalized indoline-2,3-dione derivatives.

Scientific Research Applications

5-(Trifluoromethylthio)indoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethylthio)indoline-2,3-dione and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can disrupt various cellular processes, making these compounds valuable tools in biological research and drug development.

Comparison with Similar Compounds

Key Observations :

Antiviral Activity

- 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives (e.g., compounds 1–9) demonstrated potent antiviral activity against H1N1 influenza, HSV-1, and Coxsackievirus B3, with IC₅₀ values <10 μM in vitro. Molecular docking studies revealed strong interactions with viral proteases .

- 5-Fluoroindoline-2,3-dione derivatives exhibited anticonvulsant effects, highlighting the scaffold’s versatility .

Antibacterial and Antibiofilm Activity

- Sulfathiazole-linked sulfonylindoline-diones (e.g., compound 22b) inhibited Staphylococcus aureus biofilms (BI₅₀: 1.95 µg/mL) and disrupted quorum sensing in Escherichia coli .

- 5-(Trifluoromethoxy)indoline-2,3-dione reduced E. coli persister survival by >2000-fold, outperforming non-halogenated analogs .

Pharmacokinetic Considerations

- Metabolic Stability : Sulfonyl-piperidine derivatives (MW ~387 g/mol) may face challenges in bioavailability due to high molecular weight, whereas smaller analogs (e.g., 5-Fluoro, MW ~177 g/mol) exhibit better absorption .

- Toxicity: Limited data exist for this compound, but related compounds (e.g., 5-iodo derivatives) show low cytotoxicity in mammalian cells .

Biological Activity

5-(Trifluoromethylthio)indoline-2,3-dione is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and relevant studies.

Overview of Biological Activity

This compound exhibits a wide range of biological activities including:

- Anticancer : Selective cytotoxic effects against various cancer cell lines.

- Antiviral : Potential activity against viral infections.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Antimicrobial : Efficacy against bacterial infections.

These activities suggest that the compound could play a significant role in therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound is known to bind with high affinity to various receptors and enzymes, influencing cellular processes such as:

- Cell Signaling Pathways : It alters signaling pathways which can lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for cancer cell survival and proliferation.

- Gene Expression Modulation : It affects the expression of genes involved in cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the selective cytotoxic effects of this compound on lymphoma cells at submicromolar concentrations. For instance:

- Study on Lymphoma Cells : The compound showed significant cytotoxicity against K562 (chronic myelogenous leukemia) and P3HR1 (Burkitt's lymphoma) cells, with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | <0.5 | Induction of apoptosis |

| P3HR1 | <0.5 | Inhibition of cell proliferation |

Antiviral Properties

This compound has been reported to exhibit antiviral properties, although specific viral targets remain to be fully elucidated. Preliminary studies indicate potential efficacy against certain viral pathogens, suggesting further investigation is warranted .

Anti-inflammatory Effects

The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases where cytokine levels are dysregulated .

Case Study 1: Cancer Treatment

In a study focusing on leukemia treatment, derivatives of this compound were tested for their anticancer properties. The results indicated that these compounds could selectively target cancer cells while sparing normal cells, thus reducing systemic toxicity associated with conventional chemotherapeutics .

Case Study 2: Antibiotic Resistance

Research highlighted the compound's ability to interact with bacterial persister cells and biofilms, showing promise in combating antibiotic resistance. This property is particularly important given the increasing prevalence of resistant bacterial strains .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(Trifluoromethylthio)indoline-2,3-dione and its analogs?

Answer:

The synthesis of 5-substituted indoline-2,3-dione derivatives typically involves nucleophilic substitution, sulfonylation, or alkylation reactions. For example:

- Nucleophilic substitution : Reacting 5-bromoindoline-2,3-dione with trifluoromethylthiolate under Pd-catalyzed cross-coupling conditions (e.g., using tetrakis(triphenylphosphine)palladium(0)) to introduce the trifluoromethylthio group .

- Sulfonylation : Modifying the indoline core with sulfonyl chlorides in anhydrous THF or DCM, followed by purification via column chromatography .

- Alkylation : Introducing alkyl or aryl groups at the N1 position using alkyl halides in the presence of a base like triethylamine .

Key considerations : Optimize reaction time (e.g., 18–72 hours), temperature (reflux conditions for faster kinetics), and solvent polarity to improve yields (>60%) .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H/¹³C NMR : Confirm the presence of the trifluoromethylthio group (δ ~43–45 ppm for ¹³C-SCF₃) and indoline backbone (aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at δ 170–180 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and fluorine .

Validation : Compare data with literature or computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced: How does the trifluoromethylthio group influence electronic properties and bioactivity?

Answer:

The -SCF₃ group is strongly electron-withdrawing, which:

- Enhances electrophilicity : Increases reactivity at the indoline carbonyl positions, facilitating nucleophilic attacks in biological targets .

- Improves metabolic stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vitro .

- Modulates bioactivity : In halogenated indoles, -SCF₃ derivatives show enhanced antibacterial and antiviral activity compared to -OCH₃ or -Cl analogs (e.g., 5–10x lower IC₅₀ in viral inhibition assays) .

SAR note : Substitution at the N1 position (e.g., sulfonyl or alkyl groups) further tunes solubility and target affinity .

Advanced: What computational strategies predict the biological targets of this compound derivatives?

Answer:

- Molecular docking : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) or bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina or Schrödinger Suite. Prioritize compounds with docking scores ≤ -8 kcal/mol .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity (e.g., IC₅₀ < 10 μM in cancer cell lines) .

- MD simulations : Assess binding stability over 100 ns trajectories; stable RMSD (<2 Å) indicates strong target engagement .

Case study : Derivatives with 5-SCF₃ and N1-sulfonyl groups showed high affinity for EGFR kinase (ΔG = -9.2 kcal/mol) .

Advanced: How to resolve contradictions in biological activity data across substituent modifications?

Answer:

- Control experiments : Replicate assays under standardized conditions (e.g., same cell lines, incubation times) to isolate substituent effects .

- Electron-withdrawing vs. donating groups : Compare -SCF₃ (antiviral) with -OCH₃ (inactive) to identify critical electronic features .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values against HSV-1 vs. HCV) to identify trends. For example, bulky N1 substituents reduce antiviral potency due to steric hindrance .

Advanced: What purification and characterization challenges arise with this compound?

Answer:

- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate polar byproducts. Reverse-phase HPLC (C18 column, MeCN/H₂O) resolves isomers .

- Crystallization : Diffraction-quality crystals require slow evaporation from DMSO/EtOH. X-ray data confirm planar indoline cores and SCF₃ orientation .

- Stability : Store derivatives at -20°C under argon; -SCF₃ groups are prone to hydrolysis in humid conditions .

Advanced: How to design SAR studies for optimizing indoline-2,3-dione derivatives?

Answer:

- Core modifications : Introduce halogens (-F, -Cl) at C5 or C7 to enhance membrane permeability .

- N1 substitutions : Sulfonamides improve solubility (logP reduction by ~1.5 units) and target selectivity (e.g., 5x selectivity for CA IX over CA II) .

- Thiosemicarbazones : Attach at C3 to chelate metal ions (e.g., Zn²⁺ in bacterial metalloproteases), boosting antibacterial activity (MIC ≤ 2 μg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.